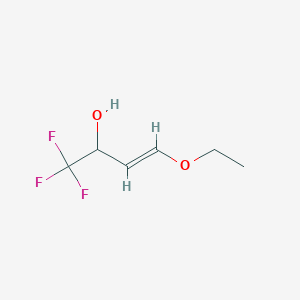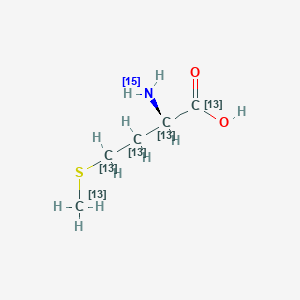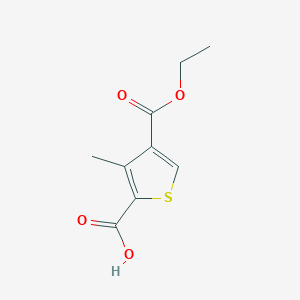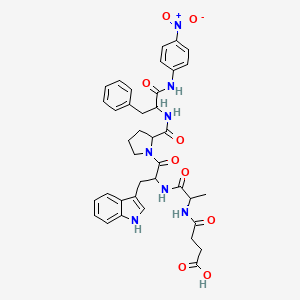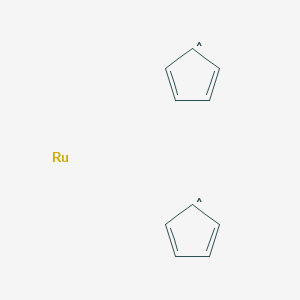
(Diacetyl)-alpha-MSH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diacetyl)-alpha-MSH, also known as (Diacetyl)-alpha-Melanocyte-Stimulating Hormone, is a synthetic analog of the naturally occurring alpha-Melanocyte-Stimulating Hormone. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its role in stimulating melanogenesis, the process by which melanin is produced in the skin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Diacetyl)-alpha-MSH typically involves the acetylation of alpha-Melanocyte-Stimulating Hormone. The process begins with the isolation of alpha-Melanocyte-Stimulating Hormone, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the selective acetylation of the hormone.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: (Diacetyl)-alpha-MSH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diketones, while reduction can result in the formation of alcohols.
科学的研究の応用
(Diacetyl)-alpha-MSH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies investigating the mechanisms of acetylation and deacetylation reactions.
Biology: Studied for its role in melanogenesis and its potential use in treating conditions such as vitiligo and melanoma.
Medicine: Investigated for its potential therapeutic applications in skin disorders and as a tanning agent.
Industry: Used in the development of cosmetic products aimed at enhancing skin pigmentation.
作用機序
The mechanism of action of (Diacetyl)-alpha-MSH involves its binding to melanocortin receptors on the surface of melanocytes. This binding activates a signaling cascade that leads to the production of melanin. The key molecular targets include the melanocortin 1 receptor and the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway results in the upregulation of enzymes involved in melanin synthesis, such as tyrosinase.
類似化合物との比較
Alpha-Melanocyte-Stimulating Hormone: The natural form of the hormone, which also stimulates melanogenesis.
Beta-Melanocyte-Stimulating Hormone: Another variant of the hormone with similar but less potent effects.
Gamma-Melanocyte-Stimulating Hormone: A less studied variant with potential roles in inflammation and energy homeostasis.
Uniqueness of (Diacetyl)-alpha-MSH: this compound is unique due to its enhanced stability and potency compared to the natural hormone. The acetylation process increases its resistance to enzymatic degradation, making it more effective in stimulating melanin production. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C79H111N21O20S |
|---|---|
分子量 |
1706.9 g/mol |
IUPAC名 |
4-[[2-[[2-[[2-[(2-acetamido-3-acetyloxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85) |
InChIキー |
HVKPKJWSDNREBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


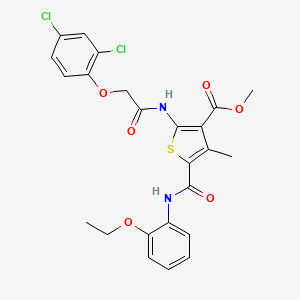

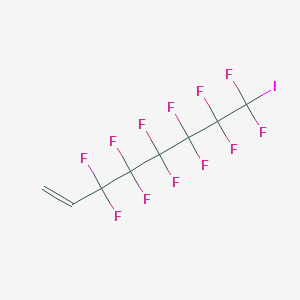
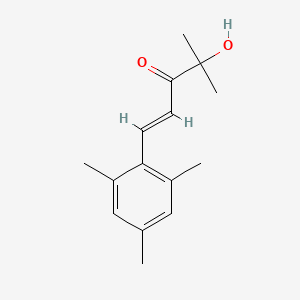
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
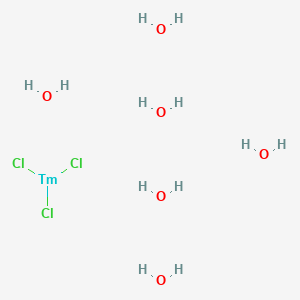
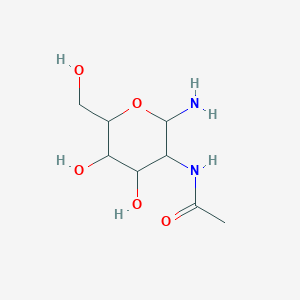
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
